molecular formula C8H8N2O3 B1216642 2'-Nitroacetanilide CAS No. 552-32-9

2'-Nitroacetanilide

Cat. No. B1216642
CAS RN: 552-32-9
M. Wt: 180.16 g/mol
InChI Key: BUNFNRVLMKHKIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-nitroacetanilide, a closely related compound, has been explored using p-nitroaniline, acetic anhydride, and acetic acid as raw materials. The synthesis conditions such as reactant molar ratio, acetic acid amount, reaction temperature, and time were optimized to achieve a high yield of 99.12%, as determined by HPLC. The structure of p-nitroacetanilide was confirmed by IR, 1H-NMR, and elemental analysis, showcasing a method with advantages such as mild reaction conditions, simple operation, and high yield (Li Meng-li, 2009).

Molecular Structure Analysis

The molecular structure of o-Nitroacetanilide (o-NAA) was comprehensively characterized using techniques such as single-crystal XRD, FTIR, UV-visible, and NMR spectroscopy. Quantum chemical computations further quantified its electronic properties, spectroscopic spectra, and nonlinear optical (NLO) activity, indicating its potential as a candidate for NLO applications. The study also explored its hydrogen bonding and non-classical intermolecular interactions, revealing the stabilizing interactions within its crystal structure (Nourdine Boukabcha et al., 2021).

Chemical Reactions and Properties

Research into the stabilization of a metastable polymorph of 4-Methyl-2-nitroacetanilide demonstrated the influence of isomorphic additives on its crystallization and stability. The study provided insights into the polymorphism and crystal lattice incorporation efficiency, shedding light on the compound's stability and the effects of structural modification (Xiaorong He et al., 2001).

Physical Properties Analysis

The polymorphism of crystalline 4-Amino-2-Nitroacetanilide (ANA) was reported, focusing on its conformational, hydrogen bonding, and crystal packing preferences. X-ray crystallography, solid-state NMR, and ab initio calculations revealed two polymorphic forms and a monohydrate, with their crystal color dependent on molecular conformation and intramolecular hydrogen bonding (E. Pindelska et al., 2011).

Chemical Properties Analysis

A cascade nitrosation and addition-elimination reaction of nitroacetanilides was developed for the efficient synthesis of 1,4,2,5-dioxadiazine derivatives. This methodology, avoiding the purification of intermediates, highlighted the practical and efficient approach to synthesize a variety of compounds, showcasing the versatility of nitroacetanilides in organic synthesis (S. Mo, Peipei Huang, Jiaxi Xu, 2014).

Scientific Research Applications

“2’-Nitroacetanilide” is a chemical compound with the molecular formula C₈H₈N₂O₃ and a molar mass of 180.16 g/mol . It’s used in organic synthesis .

  • Dye Production

    • Field : Chemical Industry
    • Application : “2’-Nitroacetanilide” is used as an intermediate in the production of some dyes .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are various types of dyes .
  • Pharmaceuticals and Pesticides

    • Field : Pharmaceutical and Agricultural Industry
    • Application : “2’-Nitroacetanilide” is used in the preparation of paracetamol and phenacetin. It’s also used in pesticides and rubber chemicals .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are various pharmaceuticals, pesticides, and rubber chemicals .
  • Synthesis of p-Nitroacetanilide

    • Field : Organic Chemistry
    • Application : “2’-Nitroacetanilide” is used in the synthesis of p-Nitroacetanilide from acetanilide in the presence of a nitrating mixture .
    • Method : When acetanilide is treated with a nitrating mixture (a mixture of nitric acid and sulphuric acid), p-nitroacetanilide is formed. Along with p-nitroacetanilide, o-nitroacetanilide is also formed as a minor product. Since o-nitroacetanilide is very soluble in alcohol, it’s easy to isolate p-nitroacetanilide through crystallization .
    • Results : The outcome of this application is p-Nitroacetanilide .
  • Synthesis of Other Nitroacetanilides

    • Field : Organic Chemistry
    • Application : “2’-Nitroacetanilide” can be used in the synthesis of other nitroacetanilide isomers, such as 4-Nitroacetanilide .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcome of this application is 4-Nitroacetanilide .
  • Carboxylic Acid Amides with Other Functional Groups

    • Field : Organic Synthesis
    • Application : “2’-Nitroacetanilide” is used in the synthesis of carboxylic acid amides with other functional groups .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are various carboxylic acid amides with other functional groups .
  • Preparation of p-Nitroacetanilide

    • Field : Organic Chemistry
    • Application : “2’-Nitroacetanilide” is used in the preparation of p-Nitroacetanilide from acetanilide and acetic acid in the presence of a nitrating mixture .
    • Method : When acetanilide is treated with a nitrating mixture (a mixture of nitric acid and sulphuric acid), p-nitroacetanilide is formed. Along with p-nitroacetanilide, o-nitroacetanilide is also formed as a minor product. Since o-nitroacetanilide is very soluble in alcohol, it’s easy to isolate p-nitroacetanilide through crystallization .
    • Results : The outcome of this application is p-Nitroacetanilide .

Safety And Hazards

2’-Nitroacetanilide is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment when handling this compound and avoid contact with skin, eyes, and clothing .

Future Directions

2’-Nitroacetanilide is used as an intermediate in the production of some dyes . Its potential for use in other applications, such as in the development of new organic compounds, is a possible direction for future research.

Relevant Papers One relevant paper discusses the use of 4’-methoxy-2’-nitroacetanilide, a molecule similar to 2’-Nitroacetanilide, as an interface modifier in perovskite solar cells . The study found that this molecule could reduce defects by forming chemical interactions with both SnO2 and the perovskite layer, improving the performance of the solar cells .

properties

IUPAC Name

N-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNFNRVLMKHKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060282
Record name Acetamide, N-(2-nitrophenyl)-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2'-Nitroacetanilide

CAS RN

552-32-9
Record name N-(2-Nitrophenyl)acetamide
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Record name o-Nitroacetanilide
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Record name o-Nitroacetanilide
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Record name Acetamide, N-(2-nitrophenyl)-
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Record name Acetamide, N-(2-nitrophenyl)-
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Record name 2'-nitroacetanilide
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Record name 2'-NITROACETANILIDE
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Synthesis routes and methods I

Procedure details

1.89 g of sodium hydride (60% content) was suspended in 23.76 g of tetrahydrofuran and cooled with ice. To the obtained suspension, 23.79 g of a tetrahydrofuran solution containing 3.00 g of 2nitroaniline was dropwise added over 1 hour, stirred for 10 minutes, allowed to stand at room temperature and stirred for 30 minutes. To the obtained mixture, 2.41 g of acetic anhydride was added dropwise over 1 hr at room temperature and stirred for 2 hours. Then, water was added to the reaction mixture, and extraction and separation were conducted. The obtained organic layer was analyzed by high performance liquid chromatography to find the yield of the desired product was 84%.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.76 g
Type
solvent
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
23.79 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

o-Nitroaniline (300 g, 2.17 mols) was dissolved in acetic anhydride (620 ml) and stirred at 40°-50° C. for 3 hours. The reaction mixture was poured in ice water. Crystals which formed were collected by filtration and dried. o-Acetylaminonitrobenzene thus-obtained was suspended in methanol (2.4 l). After adding 20 g of 10% palladium-carbon, the suspension was subjected to catalytic reduction at room temperature and atmospheric pressure. After completion of reaction, the catalyst was removed by filtration and the solvent was distilled off under reduced pressure to precipitate crystals which then were washed with ethanol and dried over phosphorus pentoxide under reduced pressure to give 248 g of o-aminoacetanilide.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
620 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
419
Citations
X He, JG Stowell, KR Morris, RR Pfeiffer… - Crystal Growth & …, 2001 - ACS Publications
… 4-Methyl-2-nitroacetanilide (1) was prepared by heating a mixture of 400 g (2.63 mol) of 4-… Similar procedures afforded a 48% yield of 4-chloro-2-nitroacetanilide (2) as gold needles (mp …
Number of citations: 65 pubs.acs.org
JC Moore, A Yeadon, RA Palmer - Journal of Crystallographic and …, 1983 - Springer
The crystal and molecular structure of white (MNA-1) and yellow (MNA-3) forms of 4-methyl-2-nitroacetanilide have been determined by X-ray diffraction techniques. The crystals of MNA…
Number of citations: 9 link.springer.com
RM Zablotowicz, RE Hoagland, SC Wagner - Soil Biology and Biochemistry, 1998 - Elsevier
A direct colorimetric assay for measuring aryl acylamidase activity in soils is described using 2-nitroacetanilide (2-NAA) as substrate. The assay is based upon an increase in absorption …
Number of citations: 16 www.sciencedirect.com
JC Moore, A Yeadon, RA Palmer - Journal of crystallographic and …, 1984 - Springer
The crystal and molecular structure of a third polymorph of 4-methyl-2-nitroacetanilide has been determined by X-ray diffraction. It crystallizes in the monoclinic system, space groupP2 1 …
Number of citations: 11 link.springer.com
E Pindelska, L Dobrzycki, K Wozniak… - Crystal growth & …, 2011 - ACS Publications
This paper reports the preparation and structural characterization of 4-amino-2-nitroacetanilide (ANA). Comprehensive analysis of the conformational, hydrogen bonding, and crystal …
Number of citations: 8 pubs.acs.org
RK Harris, PY Ghi, RB Hammond… - Magnetic …, 2006 - Wiley Online Library
Studies on the solid‐state structure of two polymorphs of 4‐methyl‐2‐nitroacetanilide (MNA) were conducted using magic‐angle spinning 13 C, 15 N and 1 H NMR spectroscopy, …
BM Lynch, CM Chen, YY Wigfield - Canadian Journal of …, 1968 - cdnsciencepub.com
… We find that the methoxynitroacetanilide of mp 125" (obtained as the major product from acetyl nitrate nitration of 3-methoxyacetanilide at 0") is 5-methoxy-2-nitroacetanilide; the corre…
Number of citations: 27 cdnsciencepub.com
RA Fletton, RW Lancaster, RK Harris… - Journal of the …, 1986 - pubs.rsc.org
… The low-temperature ir and high-resolution solid-state 13C nmr spectra of two polymorphs of 4'methyl-2'-nitroacetanilide are presented and discussed with reference to their structures as …
Number of citations: 42 pubs.rsc.org
A Yeadon - 1985 - bura.brunel.ac.uk
… 4-methyl-2-nitroacetanilide. Subsequent workers examined the physical … However, 4-methyl-2-nitroacetanilide did not show this … Since the UV spectrum of 4-mthyl-2-nitroacetanilide in …
Number of citations: 2 bura.brunel.ac.uk
C Zalaru, MR Caira, M Iovu, E Cristea - Journal of Chemical …, 2004 - Springer
… (2), 2-(3,5-dimethyl-4-iodo-pyrazol-1yl)-2 -nitroacetanilide (3), and 2-(3,5-dimethyl-4-nitro-pyrazol-1-yl)-2 -nitroacetanilide (4). Crystal data are 1: space group Pn with a = 4.6944(1), b = …
Number of citations: 4 link.springer.com

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